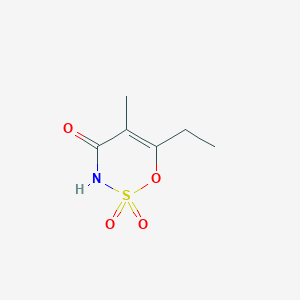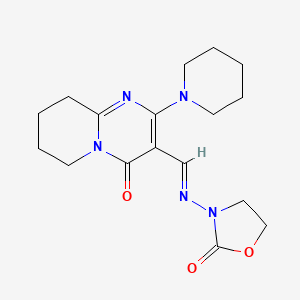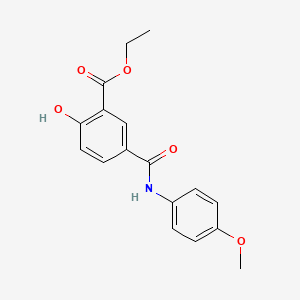![molecular formula C9H8N2OS2 B14684541 [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate CAS No. 36817-02-4](/img/structure/B14684541.png)
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate is an organic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzamide with methyl thiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocyanates or other functionalized products.
Aplicaciones Científicas De Investigación
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include the modulation of signaling cascades, alteration of gene expression, or disruption of cellular processes.
Comparación Con Compuestos Similares
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate can be compared with other sulfur-containing compounds, such as:
Thiourea: Similar in containing sulfur and nitrogen but differs in its reactivity and applications.
Thiocarbamates: Share structural similarities but have distinct chemical properties and uses.
Sulfonamides: Contain sulfur and nitrogen but are primarily used as antibiotics.
Propiedades
Número CAS |
36817-02-4 |
|---|---|
Fórmula molecular |
C9H8N2OS2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
(2-carbamoylphenyl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H8N2OS2/c10-5-13-6-14-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H2,11,12) |
Clave InChI |
XEUIZGVGAXYFKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)SCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


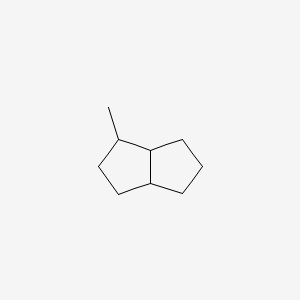
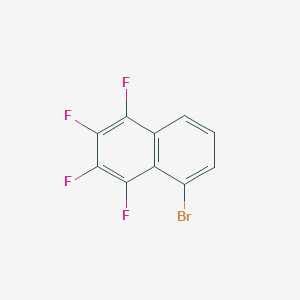
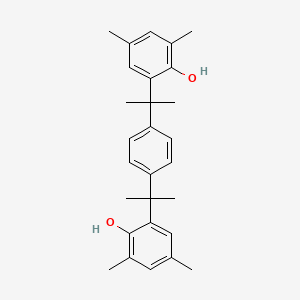
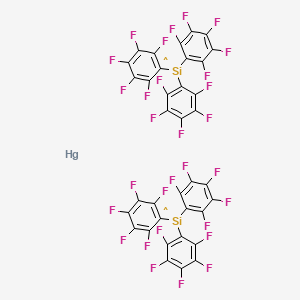
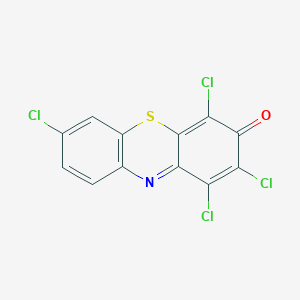


![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
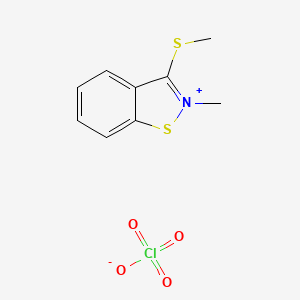
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

